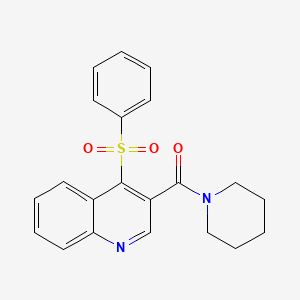

4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline

Description

4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a phenylsulfonyl group at the 4-position and a piperidin-1-ylcarbonyl group at the 3-position.

Properties

IUPAC Name |

[4-(benzenesulfonyl)quinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-21(23-13-7-2-8-14-23)18-15-22-19-12-6-5-11-17(19)20(18)27(25,26)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVIQWDEIHRYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Piperidin-1-ylcarbonyl Group: The piperidin-1-ylcarbonyl group can be attached through acylation reactions using piperidine and a suitable acylating agent like acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline exhibit significant anticancer activity. The mechanisms of action include:

- Inhibition of Cell Proliferation : Studies have demonstrated that quinoline derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Targeting Signaling Pathways : The compound may interfere with critical signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 | 2.38 | 7.46 |

| HCT116 | 1.54 | 8.29 |

| MCF7 | 4.52 | 4.56 |

These results indicate that the compound can exhibit stronger anticancer effects compared to conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Similar quinoline-piperidine derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth and viability.

Antimalarial Activity

Recent studies involving quinoline-piperidine scaffolds have shown potent antiplasmodium activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The derivatives displayed nanomolar activities without significant cytotoxicity, suggesting their potential as novel antimalarial agents .

Case Studies

- Anticancer Evaluation : A study synthesized various quinoline-piperidine derivatives and evaluated their anticancer properties against multiple cell lines, revealing that structural modifications significantly influenced cytotoxicity and selectivity towards cancerous cells .

- Antimalarial Research : Another investigation focused on the synthesis of new quinoline analogs decorated with piperidine side chains, which were tested for their antiplasmodium activity. The results indicated that some compounds exhibited remarkable potency against both sensitive and resistant strains of P. falciparum .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to produce a physiological response.

Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Similar Compounds

- 4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)pyridine

- 4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)isoquinoline

- 4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)benzene

Uniqueness

4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a phenylsulfonyl group and a piperidin-1-ylcarbonyl group makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(Benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy, antimicrobial action, and neuroprotection. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Molecular Structure and Properties

The molecular structure of 4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline includes a quinoline core substituted with a benzenesulfonyl group and a piperidine-1-carbonyl moiety. This configuration suggests potential interactions with biological targets, enhancing its therapeutic profile.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₂S |

| Molecular Weight | 301.36 g/mol |

| Functional Groups | Benzenesulfonyl, Piperidine |

| Solubility | Soluble in polar solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to 4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline have shown significant cytotoxicity against various cancer cell lines. One study demonstrated that quinoline derivatives exhibit IC50 values in the low micromolar range against specific tumor cells, indicating strong antiproliferative effects .

Case Study:

A synthesized derivative was evaluated for its cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound showed enhanced apoptosis induction compared to standard treatments like bleomycin, suggesting that structural modifications can lead to improved anticancer properties .

Antimicrobial Activity

The compound's antimicrobial properties have been assessed through various in vitro studies. Quinoline derivatives have been noted for their effectiveness against bacterial strains and fungi. For example, one study reported that certain quinoline-piperidine analogs displayed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 μg/mL .

Neuroprotective Effects

The incorporation of piperidine moieties in quinoline structures has been linked to enhanced neuroprotective effects. Research indicates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The dual inhibition of AChE and butyrylcholinesterase (BuChE) by similar compounds suggests a promising avenue for developing treatments for cognitive disorders .

The biological activity of 4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline may be attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition: Similar quinoline derivatives have been shown to inhibit various kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis.

- Enzyme Inhibition: The capability to inhibit AChE and BuChE suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .

- Antimicrobial Mechanism: The sulfonamide group may play a crucial role in binding to bacterial enzymes, disrupting their function and leading to cell death .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that quinoline derivatives generally exhibit favorable absorption and distribution characteristics. However, toxicity assessments are essential for therapeutic applications. Preliminary studies suggest that the tested derivatives demonstrate low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.